N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide
CAS No.:
Cat. No.: VC16363500
Molecular Formula: C9H6Cl3NO3S
Molecular Weight: 314.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6Cl3NO3S |
|---|---|
| Molecular Weight | 314.6 g/mol |
| IUPAC Name | N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]formamide |
| Standard InChI | InChI=1S/C9H6Cl3NO3S/c10-6-1-3-7(4-2-6)17(15,16)9(8(11)12)13-5-14/h1-5H,(H,13,14) |
| Standard InChI Key | QNNIBVPHADKPDT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)C(=C(Cl)Cl)NC=O)Cl |
Introduction
N-[2,2-Dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide is a synthetic organic compound that belongs to the sulfonamide class. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis Methods
The synthesis of N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide would likely involve multi-step reactions similar to those used for related compounds. These steps might include:
-
Starting Materials: Suitable precursors containing the necessary functional groups.
-
Reagents: Bases like triethylamine, solvents such as dimethylformamide, and coupling agents like EDC or HBTU.
-
Reaction Conditions: Temperature and time are crucial for optimizing yield and purity.
Characterization Techniques
Common analytical techniques for characterizing such compounds include:
-
Infrared Spectroscopy (IR): To identify functional groups.
-
Nuclear Magnetic Resonance Spectroscopy (NMR): For detailed structural analysis.
-
Mass Spectrometry (MS): To confirm molecular weight and structure.
Biological Activity
Compounds with similar structures often exhibit inhibitory activity against enzymes involved in disease processes, such as viral replication and cancer cell proliferation. The presence of a sulfonamide group suggests potential antibacterial properties, although this would depend on the specific structural features and biological targets of N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide.
Environmental Considerations
While specific data on this compound is lacking, similar compounds with chlorinated and sulfonamide functionalities may have environmental implications due to their persistence and potential bioaccumulation.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume